Methyl 2-chloro-5-fluorobenzoate
Description
Significance of Halogenation in Aromatic Systems within Organic Chemistry
Halogenation is a fundamental electrophilic aromatic substitution reaction in organic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with a halogen (fluorine, chlorine, bromine, or iodine). numberanalytics.comfiveable.mewikipedia.org This process is of paramount importance for several reasons:
Modification of Reactivity: Halogen atoms are electron-withdrawing groups, which can deactivate the aromatic ring towards further electrophilic substitution. Conversely, they can activate the ring towards nucleophilic aromatic substitution, a reaction of significant synthetic utility. fiveable.me
Introduction of a Leaving Group: The installed halogen can serve as a leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Alteration of Physicochemical Properties: Halogenation can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule, which are critical parameters in drug design and development. fiveable.me
Direction of Subsequent Reactions: The position of the halogen on the aromatic ring can direct subsequent substitution reactions to specific positions, providing a powerful tool for regioselective synthesis.
The reactivity of halogens in these substitution reactions decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com The reaction often requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently strong electrophile to attack the stable aromatic ring. wikipedia.orglibretexts.org The mechanism proceeds through a high-energy intermediate called a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. numberanalytics.comlibretexts.org
Research Context of Methyl 2-chloro-5-fluorobenzoate within Advanced Organohalogen Chemistry
This compound (CAS No. 647020-63-1) is a polysubstituted aromatic ester that embodies the principles of advanced organohalogen chemistry. chemicalbook.com Its structure, featuring both chlorine and fluorine atoms on the benzoate (B1203000) ring, makes it a valuable and versatile intermediate in organic synthesis. The distinct electronic properties conferred by the two different halogens allow for selective transformations, making it a sought-after building block for complex target molecules.
The presence of both chloro and fluoro substituents provides a platform for investigating the differential reactivity of these halogens in various chemical reactions. This dual halogenation pattern is particularly relevant in the synthesis of specialized pharmaceuticals and agrochemicals where precise control over molecular architecture is crucial for efficacy. Research involving this compound often focuses on its utility in creating more complex molecules through reactions that selectively target one of the halogenated positions.
| Property | Value |
| CAS Number | 647020-63-1 chemicalbook.com |
| Molecular Formula | C₈H₆ClFO₂ achemblock.com |
| Molecular Weight | 188.58 g/mol achemblock.com |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMNOPYHIGOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632994 | |
| Record name | Methyl 2-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647020-63-1 | |
| Record name | Methyl 2-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 2 Chloro 5 Fluorobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of methyl 2-chloro-5-fluorobenzoate. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation techniques, a complete picture of the atomic arrangement and electronic environment can be assembled.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group of the ester functionality. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl protons are expected to appear as a singlet, being chemically shielded and not coupled to other protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is anticipated to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in a range typical for substituted benzene (B151609) rings, with their specific shifts influenced by the electron-withdrawing effects of the chloro, fluoro, and methoxycarbonyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-3 | 7.30 - 7.50 (dd) | C-1 | 128.0 - 132.0 |
| H-4 | 7.00 - 7.20 (ddd) | C-2 | 130.0 - 134.0 |
| H-6 | 7.60 - 7.80 (dd) | C-3 | 118.0 - 122.0 (d) |
| -OCH₃ | 3.90 (s) | C-4 | 115.0 - 119.0 (d) |
| C-5 | 158.0 - 162.0 (d) | ||
| C-6 | 124.0 - 128.0 (d) | ||
| C=O | 164.0 - 168.0 | ||
| -OCH₃ | 52.0 - 54.0 |
Predicted data is based on analogous compounds and general spectroscopic principles.
Application of Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Overlapping Signal Resolution
To definitively assign the proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each aromatic carbon signal to its corresponding proton. For instance, the proton signal assigned to H-3 would show a correlation to the carbon signal of C-3. The methyl proton singlet would correlate with the methyl carbon signal.
Fluorine (¹⁹F) NMR Spectroscopy for Environment-Specific Halogen Analysis
¹⁹F NMR spectroscopy is a powerful technique for probing the environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will exhibit coupling to the neighboring aromatic protons, H-4 and H-6, providing additional structural confirmation.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| F-5 | -110 to -120 | Doublet of doublets (dd) |
Predicted data is based on general ranges for fluoroaromatic compounds.
Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its fragmentation pathways under ionization.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Verification
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 188.0044 | Molecular Ion |
| [M+2]⁺ | 190.0015 | Isotopic peak due to ³⁷Cl |
| [M-OCH₃]⁺ | 157.0013 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 128.9719 | Loss of methoxycarbonyl radical |
Predicted m/z values are calculated based on the molecular formula C₈H₆ClFO₂.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Characterization
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.
Infrared spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions are expected for the carbonyl group of the ester, the C-O single bonds, and the vibrations associated with the substituted aromatic ring, including C-Cl and C-F stretching.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester) | 1200 - 1300 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | 3000 - 3100 |
| C-Cl | 700 - 800 |
| C-F | 1000 - 1100 |
Predicted data is based on typical IR absorption frequencies for organic functional groups.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, corresponding to π → π* transitions.
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Transition | Predicted λmax (nm) |
| π → π | 200 - 220 |
| π → π | 250 - 280 |
Predicted data is based on the electronic spectra of similar substituted aromatic compounds.
X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination
No experimental data is available.
Analysis of Supramolecular Interactions and Crystal Packing Motifs
No experimental data is available.
Investigation of Weak C-H…X (X = Halogen) Non-Classical Hydrogen Bonds
No experimental data is available.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 5 Fluorobenzoate
Influence of Halogen Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in Methyl 2-chloro-5-fluorobenzoate is significantly influenced by the presence of the chlorine and fluorine atoms, as well as the methyl ester group. These substituents modulate the electron density of the aromatic system, thereby affecting its susceptibility to attack by electrophiles and nucleophiles.
Electronic and Steric Effects Governing Electrophilic and Nucleophilic Aromatic Substitution
The behavior of this compound in substitution reactions is governed by a combination of electronic (inductive and resonance) and steric effects.
Electrophilic Aromatic Substitution (EAS): In the context of EAS, where an electrophile attacks the electron-rich benzene ring, the substituents determine both the rate of reaction and the position of the incoming group (orientation). The substituents on this compound are the chloro, fluoro, and methoxycarbonyl groups.
Inductive Effect (I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond. msu.eduegyankosh.ac.in This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. msu.edulibretexts.org The methoxycarbonyl group (-COOCH₃) is also strongly deactivating due to the inductive effect of the oxygen atoms and the partial positive charge on the carbonyl carbon. msu.edu
Combined Directing Effects: In this compound, the directing effects of the substituents must be considered together. The fluorine is at position 5 and the chlorine is at position 2 relative to the ester group.
The fluorine atom directs incoming electrophiles to its ortho positions (positions 4 and 6).
The chlorine atom directs to its ortho (position 3) and para (position 5, already occupied) positions.
The methoxycarbonyl group directs to its meta positions (positions 3 and 5). The directing influences can be reinforcing or antagonistic. msu.edu In this case, position 3 is favored by both the chlorine (ortho) and the ester (meta), while position 4 is favored by the fluorine (ortho). The outcome of a reaction would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance from the existing substituents also playing a role. youtube.com
Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov
In this compound, the chloro, fluoro, and methoxycarbonyl groups are all electron-withdrawing. The chlorine atom at position 2 is a potential leaving group. The methoxycarbonyl group at position 1 (ortho) and the fluorine atom at position 5 (para) can help stabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at C-2. libretexts.org Therefore, this compound is a candidate for SNAr reactions, where a nucleophile displaces the chloride. The C-F bond is significantly stronger and less prone to being displaced as a leaving group compared to the C-Cl bond.
| Substituent | Position | Electronic Effect | Directing Effect (EAS) | Role in SNAr |
|---|---|---|---|---|
| -COOCH₃ (Methyl Ester) | 1 | -I, -R (Electron-withdrawing) | Meta-directing, Deactivating | Activating group |
| -Cl (Chloro) | 2 | -I > +R (Electron-withdrawing) | Ortho, Para-directing, Deactivating | Leaving group |
| -F (Fluoro) | 5 | -I > +R (Electron-withdrawing) | Ortho, Para-directing, Deactivating | Activating group |
Hydrolytic and Transesterification Pathways
The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions.
Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield 2-chloro-5-fluorobenzoic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification): This proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion. The electron-withdrawing chloro and fluoro substituents on the ring increase the electrophilicity of the carbonyl carbon, likely accelerating the rate of nucleophilic attack compared to an unsubstituted methyl benzoate (B1203000).
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, methanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.
Transesterification: This is the process of exchanging the methyl group of the ester with another alkyl group from an alcohol (R'-OH). The reaction is typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.
Cross-Coupling Reactions Involving Halogenated Benzoate Scaffolds
The halogen substituents on the this compound scaffold serve as handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds is key to selective functionalization.
In palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl >> C-F. The C-F bond is typically unreactive under standard palladium catalysis conditions due to its high bond strength, which makes oxidative addition to the Pd(0) center difficult. beilstein-journals.org
This reactivity difference allows for selective cross-coupling at the 2-position (C-Cl bond) of this compound while leaving the C-F bond at the 5-position intact. beilstein-journals.orgnih.gov For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a methyl 5-fluoro-2-arylbenzoate derivative. Achieving coupling at the C-F bond would require more specialized and harsher conditions, often utilizing nickel catalysts or specific ligands designed for C-F activation. beilstein-journals.org
Reductive Dehalogenation Mechanisms and Selectivity Control
Reductive dehalogenation is the replacement of a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-acid systems, or the use of metal hydrides.
Similar to cross-coupling, selectivity is dictated by the relative bond strengths of the carbon-halogen bonds. The C-Cl bond is weaker than the C-F bond, making it more susceptible to reduction. Therefore, selective reductive dechlorination of this compound to produce Methyl 5-fluorobenzoate is feasible under controlled conditions. For instance, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can often cleave C-Cl bonds without affecting C-F bonds. Studies on related compounds, such as the reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) by microorganisms, demonstrate the principle of selective halogen removal. nih.gov More powerful reducing systems, such as lithium in liquid ammonia (B1221849) (Birch reduction conditions), might be required for the cleavage of the stronger C-F bond. acs.org
Elucidation of Reaction Kinetics and Thermodynamic Parameters
Specific experimental data on the reaction kinetics and thermodynamic parameters for reactions involving this compound are not widely reported in the surveyed literature. However, general principles allow for qualitative predictions.
Kinetics: The rates of both electrophilic and nucleophilic aromatic substitution reactions are highly dependent on the energy of the transition state leading to the key intermediate (Wheland intermediate for EAS, Meisenheimer complex for SNAr). libretexts.orglibretexts.org The electron-withdrawing groups in this compound would increase the activation energy for EAS, thus slowing the reaction rate compared to benzene. Conversely, for SNAr at the C-Cl position, these same groups would stabilize the negatively charged transition state, lowering the activation energy and increasing the reaction rate. libretexts.org Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms and transition state structures, and recent research suggests that some SNAr reactions, long thought to be stepwise, may in fact be concerted. nih.gov
Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For substitution reactions, this is influenced by the relative stability of reactants and products, which in turn depends on bond energies and resonance stabilization. For instance, in a cross-coupling reaction, the formation of a stable biaryl system and the corresponding metal halide salt provides a strong thermodynamic driving force. Computational chemistry can be employed to calculate the energies of reactants, intermediates, transition states, and products to model the thermodynamic and kinetic profiles of reactions involving this molecule.
Characterization and Mitigation of Undesired Side Reactions in Complex Synthetic Schemes
In multi-step syntheses involving this compound, several side reactions can occur, reducing the yield and purity of the desired product.
Isomer Formation in EAS: During electrophilic substitution, the formation of regioisomers is a common issue. While directing group effects provide a guide, mixtures of products (e.g., substitution at position 3 vs. position 4) are often obtained. msu.edu Mitigation involves careful selection of catalysts and reaction conditions (temperature, solvent) to enhance regioselectivity. Steric hindrance can also be exploited to favor substitution at a less crowded site. youtube.com
Hydrolysis during Coupling: Many cross-coupling reactions are performed under basic conditions. nih.gov These conditions can promote the competing hydrolysis (saponification) of the methyl ester group to the corresponding carboxylate. This can be minimized by using milder bases, shorter reaction times, lower temperatures, or by protecting the ester group if necessary.
Over-reduction/Multiple Substitutions: In reductive dehalogenation or cross-coupling, it is possible for the reaction to proceed further than desired. For example, harsh reduction conditions could lead to the cleavage of both C-Cl and C-F bonds. In cross-coupling, if conditions are forced, diarylation or other side reactions could potentially occur. Careful control over the stoichiometry of reagents and reaction time is crucial.
Halogen Scrambling: In some organometallic reactions, migration or scrambling of halogen atoms can occur, although this is less common for stable aryl halides.
Characterization of these side products is typically achieved using techniques such as NMR spectroscopy, mass spectrometry, and chromatography (GC or HPLC), which allow for their identification and quantification, enabling the optimization of the synthetic scheme to mitigate their formation.
Computational Chemistry and Molecular Modeling Studies of Methyl 2 Chloro 5 Fluorobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the ground-state electronic structure, providing a basis for predicting a molecule's stability, reactivity, and spectroscopic properties. For halogenated benzoates, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to yield reliable geometric and electronic data. dntb.gov.uanih.gov
A key output from DFT calculations is the electron distribution, which is crucial for understanding a molecule's reactivity. By mapping the molecular electrostatic potential (MEP), it is possible to visualize electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).
Furthermore, calculating the partial charges on each atom (e.g., Mulliken or Natural Bond Orbital charges) quantifies this distribution. For Methyl 2-chloro-5-fluorobenzoate, the electronegative oxygen, fluorine, and chlorine atoms are expected to draw electron density, creating a complex electronic landscape. The carbonyl carbon of the ester group would be significantly electron-deficient and thus a primary site for nucleophilic attack. The substitution pattern of the halogens on the aromatic ring dictates the regioselectivity of further electrophilic substitution reactions.
Table 1: Illustrative Mulliken Atomic Charges for this compound (Hypothetical DFT Data)
This table represents typical charge distributions predicted by DFT calculations and is for illustrative purposes.
| Atom Position | Atom Type | Hypothetical Mulliken Charge (a.u.) | Implied Reactivity |
| Carbonyl Carbon | C | +0.65 | Highly electrophilic; site for nucleophilic attack. |
| Carbonyl Oxygen | O | -0.50 | Nucleophilic; hydrogen bond acceptor. |
| Ester Oxygen | O | -0.45 | Nucleophilic; hydrogen bond acceptor. |
| Ring Carbon at C2 | C | +0.15 | Influenced by attached chlorine atom. |
| Chlorine at C2 | Cl | -0.10 | Electron-withdrawing group. |
| Ring Carbon at C5 | C | +0.12 | Influenced by attached fluorine atom. |
| Fluorine at C5 | F | -0.35 | Highly electronegative; electron-withdrawing. |
Prediction of Molecular Interactions and Binding Affinities for Biological Targets
While this compound is primarily an intermediate in synthesis, computational methods can explore its potential as a bioactive molecule. Small molecules exert biological effects by interacting with macromolecular targets like enzymes and receptors. mdpi.com Molecular modeling can predict these interactions, guiding the discovery of new enzyme inhibitors or other therapeutic agents. nih.gov
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (a ligand) within the active site of a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov For a molecule like this compound, docking studies would first require the identification of a potential protein target. Given its structure as a benzoate (B1203000) ester, enzymes such as hydrolases, oxidoreductases, or transferases could be considered plausible targets.
The simulation calculates the most stable binding poses and estimates the binding free energy, often reported as a "docking score." A lower score typically indicates a more favorable binding interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, studies on similar halogenated compounds have successfully used docking to predict binding with fungal proteins or enzymes involved in metabolic diseases. nih.govdergipark.org.tr
Table 2: Illustrative Molecular Docking Results for this compound (Hypothetical)
This table shows a hypothetical docking simulation against an enzyme active site to illustrate the type of data generated.
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Aldose Reductase (e.g., 1ADS) | -6.8 | Tyr48, His110, Trp111 | Hydrogen bond with carbonyl oxygen; Pi-stacking with aromatic ring. |
| Cytochrome P450 (e.g., 2C9) | -7.2 | Ser209, Leu366, Ala297 | Hydrophobic interactions with the chlorofluorophenyl group. |
Conformational Analysis and Energy Landscape Exploration
Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For this compound, rotations can occur around the single bond connecting the phenyl ring to the ester group and the C-O bond of the ester itself.
Table 3: Hypothetical Relative Energies of Conformers for this compound
This table illustrates the results of a conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer ID | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability Note |
| Conf-1 | ~0° (Planar, cis) | 0.00 | Global minimum, most stable conformer. |
| Conf-2 | ~180° (Planar, trans) | +2.5 | Higher energy, less populated. |
| Conf-3 | ~90° (Non-planar) | +5.0 | Transition state between conformers. |
Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can accurately predict vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.
For a novel or complex molecule, assigning every peak in an experimental spectrum can be challenging. Theoretical spectra generated computationally can be compared with experimental data to confirm assignments. In studies of related halogenated aromatic compounds, calculated vibrational frequencies, when properly scaled, have shown excellent agreement with experimental FT-IR and FT-Raman spectra, enabling a complete assignment of normal modes. nih.gov This synergy between theoretical prediction and experimental measurement is a powerful approach for structural elucidation.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
This table demonstrates how theoretical calculations aid in assigning experimental spectroscopic data.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Assignment Confirmation |
| C=O Stretch (Ester) | 1720-1740 | 1735 | Confirmed |
| C-F Stretch (Aromatic) | 1200-1280 | 1255 | Confirmed |
| C-Cl Stretch (Aromatic) | 1000-1100 | 1070 | Confirmed |
| Ring C=C Bending | 1450-1600 | 1480, 1550, 1590 | Confirmed |
Quantitative Structure-Activity Relationship (QSAR) Descriptors and Lipophilicity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. These properties, known as molecular descriptors, can be calculated using computational methods. Key descriptors include molecular weight, molecular volume, polar surface area, and lipophilicity.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting a compound's pharmacokinetic behavior, such as absorption and membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (logP). For drug development, compounds are often assessed for "drug-likeness" using guidelines like Lipinski's Rule of Five, which sets criteria for these descriptors. dergipark.org.tr While no specific experimental logP is published for this compound, a predicted value (XLogP3) for its isomer, Methyl 2-chloro-6-fluorobenzoate, is 2.4, suggesting moderate lipophilicity. nih.gov
Table 5: Calculated QSAR Descriptors and Lipinski's Rule of Five Analysis
| Descriptor | Calculated/Predicted Value for C₈H₆ClFO₂ | Lipinski's Rule (Guideline) | Compliance |
| Molecular Weight ( g/mol ) | 188.58 | ≤ 500 | Yes |
| Lipophilicity (XLogP3) | ~2.4 (based on isomer nih.gov) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | ≤ 10 | Yes |
| Overall Assessment | - | - | Compliant |
Applications of Methyl 2 Chloro 5 Fluorobenzoate As an Advanced Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The structural motifs present in Methyl 2-chloro-5-fluorobenzoate make it a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of halogen atoms can enhance the metabolic stability and bioavailability of drug candidates.
Synthesis of Fluoroquinolone Antibacterial Agents and Their Derivatives
Fluoroquinolones are a major class of synthetic antibacterial agents with broad-spectrum activity. The core structure of these drugs often involves a quinolone ring system, and the introduction of a fluorine atom at the C-6 position has been shown to significantly improve their antibacterial potency. While direct synthesis pathways for fluoroquinolones starting from this compound are not extensively detailed in the available literature, the analogous compound, 2,4-dichloro-5-fluoro-benzoic acid, is a known intermediate for the preparation of antibacterial agents. The general synthetic strategy for fluoroquinolones involves the construction of the quinolone core, often from substituted anilines or benzoic acids, followed by the introduction of various substituents to modulate their activity and pharmacokinetic properties.
Key steps in the synthesis of fluoroquinolones from substituted benzoic acids typically involve:
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Conversion to benzoyl chloride | Activation of the carboxylic acid for subsequent reactions. |
| 2 | Friedel-Crafts acylation | Formation of a key ketone intermediate. |
| 3 | Cyclization | Construction of the quinolone ring system. |
| 4 | Nucleophilic aromatic substitution | Introduction of the C-7 substituent, which is crucial for antibacterial activity. |
| 5 | Ester hydrolysis | Conversion of the ester to the final carboxylic acid, a key pharmacophore. |
Building Block for the Development of Kinase Inhibitors and Antimicrobial Agents
This compound and its parent acid, 5-chloro-2-fluorobenzoic acid, are important building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, 5-chloro-2-fluorobenzoic acid is utilized in the molecular design of pyrimidine-based Aurora kinase inhibitors. The chloride substituent in the final molecule enhances its binding affinity to the Aurora A kinase, which can lead to the degradation of oncoproteins.
The synthesis of such inhibitors often involves the amidation of the benzoic acid derivative with a suitable amine-containing heterocyclic core. The presence of the fluorine and chlorine atoms on the phenyl ring can contribute to favorable interactions within the kinase's ATP-binding pocket.
Furthermore, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Studies have shown that Schiff's bases of 2-chloro benzoic acid can exhibit potent antimicrobial properties.
| Compound Type | Target/Activity | Role of the Benzoate (B1203000) Moiety |
| Pyrimidine-based inhibitors | Aurora A kinase | Provides a key structural element for binding to the kinase. |
| Schiff's bases | Antibacterial/Antifungal | Serves as a scaffold for the synthesis of the active compounds. |
Precursor for Benzothiazole Derivatives and Serotonin Transporter Ligands
Benzothiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of benzothiazole derivatives often involves the condensation of a substituted aniline with a source of thiocyanate. While direct synthesis from this compound is not explicitly detailed, its derivatives, such as the corresponding aniline, could serve as key precursors. For example, 3-chloro-4-fluoro aniline can be used to synthesize 2-amino benzothiazole derivatives, which can be further modified to create compounds with various pharmacological activities.
The synthesis of serotonin transporter (SERT) ligands is another area where fluorinated benzoic acid derivatives can be employed. High-affinity ligands for SERT are investigated as potential antidepressants. The synthesis of these molecules often involves the coupling of a substituted benzoic acid or its derivative with a piperidine or other suitable amine-containing scaffold. The fluorine and chlorine substituents on the aromatic ring can play a crucial role in modulating the binding affinity and selectivity of the ligands for the serotonin transporter.
Intermediate in the Synthesis of Aminobenzhydrol Derivatives and Glucocorticoid Receptor Agonists
In the field of glucocorticoid receptor agonists, non-steroidal selective modulators are of significant interest for their potential to separate the anti-inflammatory effects from the metabolic side effects of traditional glucocorticoids. Research has shown that novel non-steroidal selective glucocorticoid receptor agonists can be designed based on a 1,3-benzothiazole scaffold. Given that this compound can be a precursor to benzothiazole derivatives, it represents a potential starting point for the synthesis of such selective modulators.
Role in Agrochemical and Advanced Materials Science Development
This compound also serves as a key intermediate in the development of new agrochemicals and advanced materials.
In the agrochemical industry, it is a precursor for the synthesis of fluorinated herbicides and insecticides. The presence of fluorine in agrochemicals can lead to increased efficacy, altered metabolic pathways, and improved environmental profiles. For example, it can be used to create fluorinated analogs of phenoxycarboxylic acid herbicides, which can help in managing pest resistance.
In materials science, this compound is used as a monomer for the synthesis of liquid crystal materials and functional polymers. The halogen atoms (Cl and F) can enhance the thermal stability and dielectric properties of the resulting polymers. For instance, 5-chloro-2-fluorobenzoic acid has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells.
Derivatization Strategies for Tailored Biological Activity or Specific Chemical Functions
The chemical structure of this compound offers several avenues for derivatization to create a diverse library of compounds with specific biological activities or chemical functions.
Key derivatization strategies include:
Amidation: The methyl ester can be readily converted to an amide by reaction with a primary or secondary amine. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules where the amide bond acts as a key structural linker.
Suzuki Coupling: The chloro substituent can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of aryl or heteroaryl groups. This allows for the synthesis of complex biaryl structures, which are common in many pharmaceutical and material science applications.
Nucleophilic Aromatic Substitution: The fluorine atom, being on an electron-deficient ring, can be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.
Reduction: The ester group can be reduced to an alcohol, which can then be further functionalized.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or as a key pharmacophore in the final molecule.
These derivatization strategies, combined with the inherent properties of the fluorinated and chlorinated benzene (B151609) ring, make this compound a highly valuable and versatile intermediate in modern organic synthesis.
Environmental Fate and Biotransformation Studies of Halogenated Benzoates
Microbial Degradation and Transformation Pathways of Fluorinated Aromatic Compounds
Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as carbon and energy sources. While halogenated aromatics can be more recalcitrant, numerous bacterial strains have been identified that can degrade these compounds, often through the action of enzymes with broad substrate specificities. ucd.ienih.gov The degradation of fluorinated aromatic compounds like fluorobenzoates has been studied in several bacterial strains, which often employ enzymes typically used for non-halogenated aromatics. ucd.ie
The initial steps in the aerobic degradation of halogenated benzoates typically involve the enzymatic conversion of the aromatic ring into a dihydroxylated intermediate, such as a (halo)catechol. acs.org This is accomplished by mono- or dioxygenase enzymes. enviro.wiki The subsequent cleavage of the catechol ring can proceed via either ortho- or meta-cleavage pathways. acs.org Anaerobic degradation pathways have also been identified, where halogenated benzoates can be utilized by denitrifying or phototrophic bacteria. nih.govvuw.ac.nz For instance, some denitrifying bacteria can degrade 3-chlorobenzoate (B1228886) (3-CBA) and 4-chlorobenzoate (B1228818) (4-CB). vuw.ac.nz
The cleavage of carbon-halogen bonds is a critical step in the detoxification and mineralization of halogenated aromatic compounds. Microorganisms can achieve this through several enzymatic mechanisms.
Reductive Dehalogenation: Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors, replacing a halogen atom with a hydrogen atom. acs.org This process is known as reductive dehalogenation or dehalorespiration.
Oxidative Dehalogenation: During aerobic degradation, the removal of halogen substituents can occur. This is often catalyzed by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring and can lead to the spontaneous or enzymatic elimination of the halide. enviro.wikinih.gov For example, the degradation of 2-fluorobenzoate (B1215865) by some Pseudomonas species is initiated by a dioxygenase that liberates the fluoride (B91410) ion in the first step. nih.gov
Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from water. This has been observed for various chlorinated compounds and can be a key step in triggering further degradation, including defluorination in polychlorofluorocarboxylic acids. researchgate.netnih.gov
The position of the halogen on the aromatic ring significantly influences its susceptibility to microbial attack. For instance, anaerobic microbial communities have been shown to trigger substantial defluorination of polychlorofluorocarboxylic acids, a process initiated by hydrolytic dechlorination. researchgate.net This suggests that for a compound like Methyl 2-chloro-5-fluorobenzoate, the initial dechlorination could be a critical step facilitating subsequent defluorination.
Table 1: Microbial Degradation of Halogenated Benzoates
| Compound | Microorganism/Consortium | Condition | Key Finding |
|---|---|---|---|
| 2-Fluorobenzoate | Pseudomonas sp. | Anaerobic, Denitrifying | Complete degradation with stoichiometric fluoride release. researchgate.net |
| 3-Chlorobenzoate | Thauera chlorobenzoica | Anaerobic, Denitrifying | Dehalogenation reaction investigated using carbon isotope fractionation. researchgate.net |
| 3-Chlorobenzoate | Rhodopseudomonas palustris | Anaerobic, Phototrophic | Utilized as the sole carbon source for growth. nih.gov |
The biotransformation of organofluorine compounds is mediated by specific enzymes capable of recognizing and acting upon fluorinated substrates. nih.gov While the carbon-fluorine bond is exceptionally strong, some enzymes, known as dehalogenases, can catalyze its cleavage. nih.govkci.go.kr
Fluoroacetate Dehalogenases: These enzymes are known to cleave the C-F bond in fluoroacetate, a simple organofluorine compound. The mechanism often involves an SN2 nucleophilic substitution. kci.go.kr
Aromatic Dehalogenases: Enzymes that act on fluorinated aromatic rings have also been identified. For example, 4-fluorobenzoate (B1226621) dehalogenase facilitates the removal of fluoride from 4-fluorobenzoate. nih.gov The degradation of 2-fluorobenzoate can also proceed via an initial dioxygenase attack, leading to the formation of catechol, which is then further metabolized. nih.gov
Cytochrome P450 Enzymes: This superfamily of heme monooxygenases is involved in the metabolism of a vast range of compounds. kci.go.kr They can catalyze hydroxylation reactions on aromatic rings, which can be a prerequisite for dehalogenation. acs.org DFT calculations have shown that biomimetic models of these enzymes can activate the C-F bonds of perfluorinated arenes. nih.gov
The ability of microorganisms to degrade compounds like this compound would likely depend on the presence of enzymes that can first hydrolyze the methyl ester group to form 2-chloro-5-fluorobenzoate, followed by the action of dehalogenases or dioxygenases to remove the chlorine and fluorine substituents.
Table 2: Key Enzymes in Halogenated Aromatic Degradation
| Enzyme Class | Reaction Catalyzed | Relevance to Halogenated Benzoates |
|---|---|---|
| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring. | Initial attack on the aromatic ring, leading to (halo)catechol formation and potential dehalogenation. acs.orgenviro.wiki |
| Monooxygenases | Incorporation of one oxygen atom, often leading to hydroxylation. | Can initiate dehalogenation by replacing a halogen with a hydroxyl group. enviro.wikinih.gov |
| Dehalogenases | Cleavage of carbon-halogen bonds. | Direct removal of fluorine or chlorine from the aromatic ring. nih.govkci.go.kr |
Abiotic Degradation Pathways, Including Photochemical and Chemical Reactions
Besides microbial activity, halogenated aromatic compounds can be degraded in the environment through abiotic processes. Photochemical reactions, driven by sunlight, are a significant abiotic degradation pathway. nih.gov
The photodegradation of halogenated organic pollutants can occur through direct photolysis, where the compound itself absorbs light energy, or through indirect photolysis, involving photosensitizers. rsc.org For halogenated aromatic compounds, direct photolysis can lead to the cleavage of the carbon-halogen bond. digitellinc.com Studies on trifluoromethyl-benzoates have shown that while they may be resistant to complete biochemical degradation, the resulting metabolites can be degraded by sunlight, leading to the release of fluoride ions. youtube.com
Chemical reactions with other environmental constituents can also contribute to the degradation of these compounds. For example, reductive dechlorination can be facilitated by zero-valent iron (nZVI), a material used in environmental remediation. youtube.com This process has been shown to trigger the defluorination of chlorinated polyfluoroalkyl substances. youtube.com
For this compound, photodegradation in sunlit surface waters could be a relevant environmental fate process, potentially leading to dechlorination and/or defluorination.
Environmental Monitoring and Compound-Specific Stable Isotope Analysis (CSIA) for Degradation Assessment
Tracking the degradation of organic pollutants in the environment is crucial for assessing their fate and the efficacy of remediation efforts. Compound-Specific Stable Isotope Analysis (CSIA) has emerged as a powerful tool for this purpose. enviro.wikinih.gov CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. epj-pv.org
During biodegradation or abiotic degradation, chemical bonds containing the lighter isotope (e.g., ¹²C) are typically broken more readily than those with the heavier isotope (e.g., ¹³C). epj-pv.org This phenomenon, known as isotopic fractionation, leads to an enrichment of the heavier isotope in the remaining undegraded contaminant pool. By measuring the change in the isotopic signature of a contaminant at a site, it is possible to obtain direct evidence of its degradation, distinguishing it from non-destructive processes like dilution or sorption. epj-pv.org
CSIA has been successfully applied to a variety of halogenated compounds, including chlorinated solvents and halogenated benzoates. enviro.wikiresearchgate.net A liquid chromatography-isotope ratio mass spectrometry (LC/IRMS) method has been developed for the CSIA of halogenated benzoates, allowing for the investigation of their in-situ transformation and reaction mechanisms. researchgate.net For instance, CSIA revealed different carbon isotope fractionation patterns for the microbial dehalogenation of meta- and para-substituted chlorobenzoic acids, suggesting different degradation mechanisms. researchgate.net This technique could be invaluable for assessing the natural attenuation or engineered bioremediation of sites contaminated with this compound.
Comparative Studies with Chlorinated Analogues in Environmental Systems
The environmental behavior of a halogenated compound is strongly influenced by the type and position of the halogen substituents. Comparing fluorinated compounds to their chlorinated analogues provides insight into their relative persistence and degradation pathways. acs.orgpublications.gc.ca
Generally, the carbon-fluorine bond is stronger and more polar than the carbon-chlorine bond, which often makes fluorinated compounds more resistant to degradation. acs.org However, the smaller size of the fluorine atom compared to chlorine means that fluorinated substrates can sometimes be accommodated by enzyme active sites designed for non-halogenated compounds. ucd.ie
In terms of environmental distribution, chlorinated compounds like chlorinated paraffins tend to adsorb to soils and sediments. nih.gov While specific data for this compound is lacking, its properties suggest it would also partition to these environmental compartments.
Studies comparing fluorination and chlorination effects on organic molecules have shown that chlorination can be more effective at lowering LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can impact charge transport properties. publications.gc.ca In the context of degradation, the presence of a chlorine atom can sometimes facilitate the breakdown of a molecule. For example, microbial hydrolytic dechlorination has been shown to trigger substantial defluorination in polychlorofluorocarboxylic acids. researchgate.net This suggests that the chlorine atom in this compound might be the initial point of microbial attack, making it potentially more biodegradable than a solely fluorinated analogue. Conversely, some studies have shown that chlorinated aromatic compounds can be resistant to degradation due to their stable C-Cl bonds. nih.gov
The widespread use of chlorine-based products can lead to the formation of various chlorinated disinfection by-products (DBPs) in the environment, many of which have toxicological concerns. While fluorinated compounds are also of concern, the environmental chemistry and toxicology of chlorinated organics are more extensively documented.
Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring
Chromatography-Mass Spectrometry (GC-MS, HPLC) for Impurity Profiling and Reaction Progress Monitoring
Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of Methyl 2-chloro-5-fluorobenzoate and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.
For impurity profiling, GC-MS can detect and identify byproducts and unreacted starting materials from the synthesis process. Potential impurities in this compound could include positional isomers (e.g., Methyl 2-chloro-3-fluorobenzoate, Methyl 4-chloro-2-fluorobenzoate), the starting material 2-chloro-5-fluorobenzoic acid if the esterification is incomplete, and residual solvents like methanol (B129727).
High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), offers a complementary technique, especially for less volatile impurities or those that might degrade at the high temperatures used in GC. intlab.org A reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Reaction progress monitoring using either GC-MS or HPLC involves taking aliquots from the reaction mixture at different time intervals and analyzing the relative amounts of reactants, intermediates, and the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurity formation.
Table 1: Hypothetical GC-MS Impurity Profile for a Sample of this compound
| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Area (%) |
| 10.5 | Methanol | 32.04 | 0.1 |
| 15.2 | This compound | 188.58 | 99.5 |
| 16.8 | 2-Chloro-5-fluorobenzoic acid | 174.55 | 0.3 |
| 17.5 | Methyl 2,5-dichlorobenzoate | 205.03 | 0.1 |
Table 2: Hypothetical HPLC Data for Reaction Monitoring of this compound Synthesis
| Reaction Time (h) | 2-Chloro-5-fluorobenzoic acid (Area %) | This compound (Area %) |
| 0 | 99.8 | 0.2 |
| 1 | 65.2 | 34.8 |
| 2 | 30.1 | 69.9 |
| 4 | 5.5 | 94.5 |
| 6 | 0.4 | 99.6 |
Thin-Layer Chromatography (TLC) as a Rapid Monitoring Tool for Reaction Completion
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. It involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
For monitoring the synthesis of this compound from 2-chloro-5-fluorobenzoic acid, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be a suitable eluent. sigmaaldrich.com The starting material, being a carboxylic acid, is more polar than the product, which is an ester. Therefore, the product will travel further up the TLC plate, resulting in a higher retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Visualization of the spots can be achieved under UV light, as aromatic compounds typically absorb UV radiation.
Table 3: Hypothetical TLC Data for Monitoring the Esterification of 2-Chloro-5-fluorobenzoic Acid
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
| 2-Chloro-5-fluorobenzoic acid | 0.25 |
| This compound | 0.65 |
Differential Scanning Calorimetry (DSC) for Purity Evaluation and Polymorphism Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. google.comgoogle.com It is a valuable tool for determining the purity of crystalline organic compounds and for investigating polymorphism.
For purity determination, DSC relies on the principle of melting point depression. google.comchemicalbook.com An impurity will typically lower and broaden the melting range of a crystalline substance. By analyzing the shape of the melting endotherm, the mole percentage of impurities can be calculated using the van't Hoff equation. This method is absolute and does not require a calibration standard of the impurity. However, it is only applicable to crystalline materials with a sharp melting point and is not suitable for amorphous or decomposing substances. google.com
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability, which can significantly impact the efficacy and formulation of a drug product. DSC is a key technique in polymorphism screening. Each polymorphic form will exhibit a unique melting point and heat of fusion, which can be detected by DSC. By heating a sample through its melting transition, and in some cases through subsequent cooling and reheating cycles, different polymorphic forms and their interconversions can be identified.
Table 4: Hypothetical DSC Data for Two Polymorphic Forms of this compound
| Polymorphic Form | Melting Point (°C) | Heat of Fusion (J/g) |
| Form I | 45.2 | 85.3 |
| Form II | 52.8 | 98.7 |
Emerging Research Directions and Future Perspectives for Methyl 2 Chloro 5 Fluorobenzoate Research
Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
The synthesis of halogenated benzoates like Methyl 2-chloro-5-fluorobenzoate often relies on catalytic processes. The drive for more efficient, selective, and sustainable chemical manufacturing has spurred research into novel catalytic systems.
Recent advancements have highlighted the use of benzoyl groups as versatile photosensitizer architectures. For instance, methyl 4-fluorobenzoate (B1226621) has been shown to act as a photosensitizing catalyst for the fluorination of C(sp³)–H bonds. nih.govuni-regensburg.de This approach can function both as a direct catalyst for simple substrates and as a photosensitizing auxiliary for more complex molecules, significantly improving reaction scope and efficiency. nih.govuni-regensburg.de Such methods can decrease reaction induction periods, enable the fluorination of substrates that are otherwise unreactive, and allow for reactions to be conducted on a larger scale and even under air. nih.govuni-regensburg.de
Palladium-catalyzed reactions are another key area of exploration. For example, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] uni-regensburg.deresearchgate.netoxazin-2-ones has been demonstrated using N-halosuccinimide as an inexpensive halogen source. researchgate.net This method offers high functional group tolerance and atom economy, highlighting the potential for developing more efficient catalytic routes for the synthesis and functionalization of halogenated compounds. researchgate.net
Future research in this area will likely focus on developing even more active and selective catalysts, potentially utilizing earth-abundant metals to replace precious metals like palladium. The goal is to achieve higher yields and selectivities under milder reaction conditions, contributing to greener and more cost-effective chemical production.
Application in Supramolecular Chemistry and Crystal Engineering for Advanced Materials
The specific arrangement of chloro and fluoro substituents in this compound makes it an intriguing candidate for applications in supramolecular chemistry and crystal engineering. The directionality and strength of non-covalent interactions, such as halogen bonding and π-π stacking, are influenced by these halogen atoms.
Studies on halogenated benzaldehydes have shown that the type and position of halogen atoms significantly affect their physical properties, including volatility and solubility, which are crucial for their environmental fate and transport. mdpi.com For example, the polarizability of a bromine atom enhances interactions with water more effectively than a chlorine atom in monohalogenated benzaldehydes. mdpi.com In di-substituted compounds like 2,6-dichlorobenzaldehyde, the strong electron-withdrawing effect of the ortho chlorine atoms increases the electrophilicity of the formyl group, enhancing interactions with water. mdpi.com
While direct research on the supramolecular chemistry of this compound is still emerging, the principles derived from related halogenated aromatic compounds are highly relevant. The interplay of halogen bonding, hydrogen bonding (with the ester group), and other weak interactions can be harnessed to design and construct novel supramolecular assemblies and crystalline materials with desired properties, such as for use in organic electronics or as functional porous materials.
Development of Advanced Functionalization Strategies for Specialty Chemical Applications
The halogen atoms on the aromatic ring of this compound serve as reactive handles for further chemical modifications, opening avenues for the synthesis of a wide range of specialty chemicals.
Advanced functionalization strategies often involve cross-coupling reactions where the chloro or fluoro groups are replaced with other functional groups. The development of late-stage functionalization (LSF) techniques is particularly important in medicinal and agrochemical research, as it allows for the rapid diversification of complex molecules to explore structure-activity relationships. nih.gov The use of photosensitizing auxiliaries derived from benzoates has proven to be a superior strategy for the LSF of complex molecules, enabling higher yields and shorter reaction times. nih.govuni-regensburg.de
Furthermore, halogenated benzoates have been investigated for their biological activities. For instance, ester derivatives of altholactone, including halogenated benzoates, have shown enhanced anti-fungal activity compared to the parent compound. nih.gov Specifically, derivatives like 3-bromo- (B131339) and 2,4-dichlorobenzoates exhibited significant activity against Cryptococcus neoformans. nih.gov This highlights the potential of using this compound as a scaffold to develop new bioactive compounds.
Future work will likely focus on developing more selective and efficient functionalization methods that can target specific positions on the benzene (B151609) ring, allowing for precise control over the final molecular architecture and properties of the resulting specialty chemicals.
Integrated Computational-Experimental Approaches for Rational Design in Halogenated Benzoate (B1203000) Research
The integration of computational chemistry with experimental studies offers a powerful paradigm for the rational design of new molecules and materials based on halogenated benzoates.
Computational methods, such as Density Functional Theory (DFT), can be used to predict various properties of molecules like this compound. These predictions can include molecular geometry, electronic structure, and reactivity. For example, DFT calculations have been used to suggest the presence of halogen–π interactions in the context of photosensitized reactions. nih.govuni-regensburg.de
Combined experimental and computational studies on haloalkane dehalogenases have provided insights into the enzymatic dehalogenation of various halogenated compounds. chemrxiv.org By predicting the free energy surface of the reaction and kinetic isotope effects using QM/MM calculations, researchers can gain a deeper understanding of the reaction mechanisms at a molecular level. chemrxiv.org
In the context of drug discovery, computational approaches are being used to understand the molecular mechanisms of drug-induced toxicity. acs.orgacs.org By studying the metabolism of compounds and the formation of reactive intermediates, researchers can assess potential risks and design safer drug candidates. acs.orgacs.org
For this compound, integrated computational-experimental approaches can accelerate the discovery of new applications by:
Predicting Reactivity: Guiding the development of new synthetic methodologies by predicting reaction pathways and transition states.
Designing Materials: Simulating the self-assembly of molecules to predict crystal structures and material properties.
Screening for Bioactivity: Docking studies and molecular dynamics simulations can help identify potential biological targets and predict binding affinities.
This synergistic approach will be crucial for unlocking the full potential of this compound and other halogenated benzoates in various scientific and technological fields.
Q & A
Basic Research Questions
Q. How can Methyl 2-chloro-5-fluorobenzoate be synthesized from its precursor acid?
- Methodology : The compound can be synthesized via esterification of 2-chloro-5-fluorobenzoic acid. A common approach involves converting the acid to its acid chloride intermediate using thionyl chloride (SOCl₂) in benzene or toluene under reflux, followed by reaction with methanol. For example, analogous procedures for related compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride synthesis) use thionyl chloride and dimethylformamide (DMF) as a catalyst . After removing excess reagents, the crude product is purified via recrystallization or column chromatography.
Q. What analytical techniques are suitable for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR can confirm substituent positions and esterification success .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect polar byproducts.
- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Q. What are the recommended handling and storage protocols for this compound?
- Methodology : Store in airtight containers at –20°C to prevent hydrolysis. Use desiccants to avoid moisture exposure. Personal protective equipment (PPE) such as gloves and goggles is mandatory due to potential irritancy. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodology :
- Solvent Selection : Non-polar solvents (e.g., benzene) reduce side reactions like hydrolysis .
- Catalyst Use : Small amounts of DMF accelerate acid chloride formation .
- Temperature Control : Reflux conditions (~80°C) balance reaction rate and byproduct formation .
Q. How can discrepancies in spectroscopic data from different synthetic routes be resolved?
- Methodology :
- Comparative NMR Analysis : Compare spectra of products from varying routes (e.g., SOCl₂ vs. NaOCl methods) to identify impurities or isomerization.
- Computational Modeling : Density Functional Theory (DFT) can predict NMR shifts and verify substituent effects .
Q. What strategies are effective for resolving crystal structures of this compound derivatives?
- Methodology : Use SHELX software (e.g., SHELXL) for high-resolution refinement. For twinned crystals or low-quality data, SHELXD/SHELXE pipelines enable robust phasing .
Q. How can purification challenges due to similar-polarity byproducts be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
